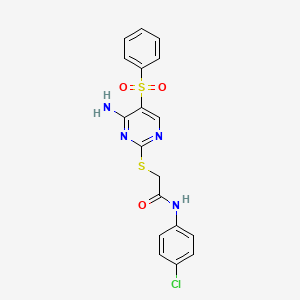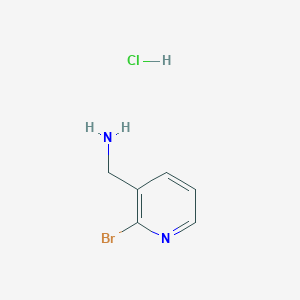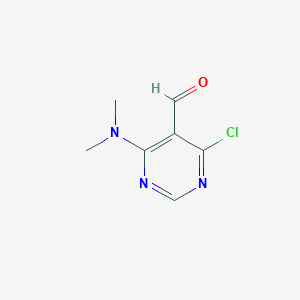
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide, also known as PTP1B inhibitor, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Antimicrobial Activity
Research into the synthesis and antimicrobial properties of compounds containing the phenylsulfonyl moiety, such as "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide," has demonstrated significant potential. A study by Nunna et al. (2014) detailed the preparation and antimicrobial evaluation of novel heterocyclic compounds, showcasing their effectiveness against various bacterial and fungal strains. This study underlines the compound's utility in developing new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Receptor Antagonism
Another field of application for this compound is in the design of receptor antagonists. Ivachtchenko et al. (2010) synthesized a number of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their serotonin 5-HT6 receptor binding affinity, showcasing their potential as selective serotonin 5-HT6 receptor antagonists. These compounds could serve as a foundation for developing new treatments for neurological disorders (Ivachtchenko, Golovina, Kadieva, Koryakova, Kovalenko, Mitkin, Okun, Ravnyeyko, Tkachenko, & Zaremba, 2010).
Structural Analysis
Structural analysis of similar compounds has been conducted to understand better the molecular interactions that confer their biological activities. For instance, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) was reported by Obaleye, Caira, and Tella (2008), providing insights into the molecular geometry and potential interaction sites of these compounds, which is crucial for designing targeted therapies (Obaleye, Caira, & Tella, 2008).
特性
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c19-12-6-8-13(9-7-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOCTBPGUIUTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3E)-3-[(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)cyclopent-1-ene-1-carbaldehyde](/img/structure/B2985099.png)
![2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2985101.png)
![2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2985102.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)

![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2985109.png)

![4-[Ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2985113.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2985115.png)